Introduction: The Significance of the Guanidinium Moiety
Introduction: The Significance of the Guanidinium Moiety
An In-Depth Technical Guide to 1-(4-Bromophenyl)guanidine: Synthesis, Properties, and Applications
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its remarkable basicity (pKa ≈ 13.6) ensures it is protonated under physiological conditions, forming the guanidinium cation.[1] This cation's ability to form strong, charge-assisted hydrogen bonds and engage in various molecular interactions makes it a privileged scaffold for targeting biological macromolecules like enzymes and receptors.[1][2] 1-(4-Bromophenyl)guanidine, a specific derivative, incorporates this potent functional group onto a brominated phenyl ring, a common feature in pharmacologically active compounds for modulating metabolic stability and receptor affinity. This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)guanidine for researchers and drug development professionals, covering its fundamental properties, synthesis, and potential applications.
Compound Identification and Core Properties
Accurate identification is paramount in scientific research. 1-(4-Bromophenyl)guanidine is cataloged under several identifiers, with its CAS number being the most definitive.
Table 1: Compound Identifiers
| Identifier | Value | Source |
| CAS Number | 67453-81-0 | [3][4][5][6] |
| Molecular Formula | C₇H₈BrN₃ | [3][4][5] |
| IUPAC Name | 2-(4-bromophenyl)guanidine | [4] |
| Synonyms | N-(4-bromophenyl)guanidine, (4-Bromophenyl)guanidine | [4] |
| ChEMBL ID | CHEMBL1160763 | [4] |
| PubChem CID | 12420538 | [4] |
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are crucial for designing experimental conditions, formulation development, and predicting pharmacokinetic profiles.
Table 2: Physicochemical Properties of 1-(4-Bromophenyl)guanidine
| Property | Value | Unit | Source |
| Molecular Weight | 214.06 | g/mol | [3][4][5] |
| Exact Mass | 212.99016 | Da | [4][6] |
| Melting Point | >300 (decomposes) | °C | [6] |
| Density (Predicted) | 1.67 ± 0.1 | g/cm³ | [6] |
| Topological Polar Surface Area | 64.4 | Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [4] | |
| Hydrogen Bond Acceptor Count | 1 | [4] | |
| Rotatable Bond Count | 1 | [6] | |
| Storage Condition | 2-8 | °C | [3] |
Synthesis and Reactivity: Constructing the Guanidine Scaffold
The synthesis of aryl guanidines like 1-(4-Bromophenyl)guanidine has evolved from harsh, classical methods to more efficient, catalyzed approaches. The primary strategy involves the formation of the C-N bond between the aryl amine and a guanylating agent.
Core Synthetic Strategy: Guanylation of 4-Bromoaniline
The most direct and common pathway is the guanylation of 4-bromoaniline. This approach leverages a commercially available starting material and introduces the guanidine moiety in a single conceptual step. The choice of guanylating agent and catalyst is critical for achieving high yield and purity under mild conditions.
A modern and efficient method involves the reaction of an amine with cyanamide, often catalyzed by a Lewis acid.[7] Scandium(III) triflate, for example, has proven effective in catalyzing this transformation in aqueous solutions, which is advantageous for substrates with limited organic solvent solubility.[7]
Caption: General workflow for the synthesis of 1-(4-Bromophenyl)guanidine.
Experimental Protocol: Catalytic Guanylation
This protocol is a representative methodology based on modern synthetic literature for the guanylation of aryl amines.[7]
Objective: To synthesize 1-(4-Bromophenyl)guanidine from 4-bromoaniline.
Materials:
-
4-Bromoaniline
-
Cyanamide
-
Scandium(III) triflate (Sc(OTf)₃)
-
Deionized Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (1.0 eq).
-
Reagent Addition: Add deionized water to dissolve the aniline, followed by cyanamide (1.5 eq). The slight excess of cyanamide ensures the complete consumption of the starting aniline.
-
Catalyst Introduction: Add scandium(III) triflate (0.1 eq). The catalytic amount is sufficient to promote the reaction without leading to significant side products. The Lewis acidic nature of Sc(III) activates the cyanamide for nucleophilic attack by the aniline nitrogen.
-
Reaction: Stir the mixture at room temperature (or gently heat to 50-60 °C to increase the reaction rate) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the catalyst and any acidic species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 1-(4-Bromophenyl)guanidine.
Self-Validation: The identity and purity of the final product must be confirmed using analytical techniques such as NMR (¹H and ¹³C), LC-MS, and HPLC.[5]
Biological and Pharmacological Context
While specific biological activity data for 1-(4-Bromophenyl)guanidine is not extensively detailed in publicly available literature, the broader class of guanidine-containing compounds exhibits a vast range of pharmacological effects.[2][8] These activities provide a strong rationale for its use in research and as a building block in drug discovery.
Potential Therapeutic Areas for Guanidine Derivatives:
-
Antidiabetic Agents: The archetypal biguanide, metformin, is a first-line treatment for type 2 diabetes. Guanidine compounds can modulate glucose metabolism.[1]
-
Antineoplastic Agents: Many guanidine derivatives show antitumor activity, often by interacting with DNA minor grooves or inhibiting key enzymes in cancer cell proliferation.[2]
-
Enzyme Inhibition: The guanidinium group is an excellent mimic of the protonated arginine side chain, making it a key pharmacophore for inhibiting enzymes like nitric oxide synthase (NOS) and various proteases.[8]
-
Antimicrobial and Antiviral: The positive charge and hydrogen-bonding capabilities of the guanidinium group can disrupt microbial cell membranes and interfere with viral replication processes.[9]
-
CNS Agents: Guanidine derivatives have been explored for their effects on the central nervous system, including activity at histamine receptors.[8][10]
Caption: Potential interaction pathways for guanidine-based compounds.
Safety, Handling, and Storage
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][13]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[11]
-
Ingestion: Do not eat, drink, or smoke when handling. If swallowed, seek immediate medical attention.[12]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended for many guanidine derivatives.[3][11][13] The specified storage temperature is between 2-8 °C.[3]
Disposal:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Avoid release into the environment.[11][12]
Conclusion
1-(4-Bromophenyl)guanidine is a valuable chemical entity, combining the potent, biologically active guanidinium group with a versatile bromophenyl scaffold. Its straightforward synthesis from readily available precursors makes it an accessible building block for medicinal chemists and researchers. While its specific biological profile requires further elucidation, the vast pharmacological precedent set by related guanidine compounds underscores its potential in the development of novel therapeutic agents across a spectrum of diseases. Adherence to established synthetic protocols and safety guidelines will ensure its effective and safe use in the laboratory.
References
-
1-(4-Bromophenyl)guanidine. ChemBK. [Link]
-
1-(4-Bromophenyl)-2-(2-methylpropyl)guanidine. PubChem, National Center for Biotechnology Information. [Link]
-
1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538. PubChem, National Center for Biotechnology Information. [Link]
-
1-(4-Bromophenyl)-2-(3-nitropyridin-2-yl)guanidine | C12H10BrN5O2 | CID 133185670. PubChem, National Center for Biotechnology Information. [Link]
-
SAFETY DATA SHEET. Acros Organics. [Link]
-
Compound 525245: N''-(4-bromo-phenyl)-N,N,N',N'-tetramethyl-guanidine. Catalog. [Link]
-
1-(((4-BROMOPHENYL)METHYLIDENE)AMINO)GUANIDINE. GSRS. [Link]
- Synthetic method of 1-(4-bromophenyl) piperidine.
-
Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents. [Link]
-
1-(4-Bromophenyl)-1-methylguanidine | C8H10BrN3 | CID 20434693. PubChem, National Center for Biotechnology Information. [Link]
-
Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. PubMed Central, National Center for Biotechnology Information. [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI. [Link]
-
Biological activities of guanidine compounds | Request PDF. ResearchGate. [Link]
-
Applications of Guanidine in Pharmaceutical Field. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto Libraries. [Link]
-
1-(4-bromophenyl)-2-(4-methyl-6-oxo-1h-pyrimidin-2-yl)guanidine. PubChemLite. [Link]
-
The coordination chemistry of guanidines and guanidinates. ScienceDirect. [Link]
-
A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. PubMed Central, National Center for Biotechnology Information. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. 1-(4-Bromophenyl)guanidine | C7H8BrN3 | CID 12420538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 67453-81-0|1-(4-Bromophenyl)guanidine|BLD Pharm [bldpharm.com]
- 6. echemi.com [echemi.com]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
